molecular formula C10H13NO B13055375 1-Amino-1-(2-methylphenyl)acetone

1-Amino-1-(2-methylphenyl)acetone

Cat. No.: B13055375
M. Wt: 163.22 g/mol
InChI Key: CTPRNTOSTRTHTF-UHFFFAOYSA-N
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Description

1-Amino-1-(2-methylphenyl)acetone is an organic compound with the molecular formula C10H13NO It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetone with ammonia in the presence of a reducing agent. Another method includes the reductive amination of 2-methylphenylacetone using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-methylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Amino-1-(2-methylphenyl)acetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-methylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the amino group.

    1-Phenyl-2-propanone: Another related compound with a similar backbone but different functional groups.

Uniqueness: 1-Amino-1-(2-methylphenyl)acetone is unique due to the presence of both an amino group and a 2-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-amino-1-(2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H13NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,10H,11H2,1-2H3

InChI Key

CTPRNTOSTRTHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)C)N

Origin of Product

United States

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